

Preparation and solubility of ML 145 for laboratory use

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Compound of Interest

Compound Name: ML 145

Cat. No.: B15602883

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Application Notes and Protocols: ML145

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML145 is a potent and selective antagonist of the G protein-coupled receptor 35 (GPR35).^{[1][2]} It serves as a valuable chemical probe for investigating the physiological and pathophysiological roles of GPR35, an orphan receptor implicated in various inflammatory diseases, cardiovascular conditions, and cancer.^[2] With an IC₅₀ of approximately 20.1 nM for human GPR35, ML145 exhibits over 1,000-fold selectivity for GPR35 compared to the related receptor GPR55.^{[3][4]} This document provides detailed protocols for the preparation and solubilization of ML145 for laboratory use, along with relevant physicochemical data and pathway information.

Data Presentation

Physicochemical Properties of ML145

Property	Value
Chemical Formula	C ₂₄ H ₂₂ N ₂ O ₅ S ₂ [3][5]
Molecular Weight	482.57 g/mol [4][5]
Appearance	Solid powder[2][3]
Purity	≥98% (HPLC)[6]
CAS Number	1164500-72-4[3][5]

Solubility of ML145

Solvent	Maximum Concentration
DMSO	48.26 mg/mL (100 mM)
DMSO	50 mg/mL (103.61 mM) with sonication[7]
DMSO	10 mM[2][3]

Note: Solubility can vary between batches and suppliers. It is recommended to start with a lower concentration and optimize as needed. Gentle warming (e.g., 37°C) and vortexing or sonication can aid in dissolution.[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM ML145 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of ML145 in dimethyl sulfoxide (DMSO).

Materials:

- ML145 powder
- Anhydrous or high-purity DMSO
- Sterile, amber or light-protecting microcentrifuge tubes

- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile filter tips

Procedure:

- **Equilibration:** Allow the vial of ML145 powder to equilibrate to room temperature before opening to prevent moisture condensation.[8]
- **Weighing:** Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of ML145 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.4826 mg of ML145. For easier handling and improved accuracy, it is often more practical to prepare a larger volume (e.g., weigh 4.826 mg for 1 mL of a 10 mM solution).
- **Dissolution:** Add the appropriate volume of anhydrous DMSO to the tube containing the ML145 powder.
- **Mixing:** Securely cap the tube and vortex at a high speed for 1-2 minutes, or until the powder is completely dissolved.[2] Visually inspect the solution against a light source to ensure no undissolved particles remain. If solubility issues persist, gentle warming in a 37°C water bath or brief sonication can be applied.[8]
- **Storage:** Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[8] Store the aliquots at -20°C for short-term storage (months) or at -80°C for long-term storage (up to 6 months).[3][8] When stored properly as a solid, ML145 is stable for over two years.[5][7]

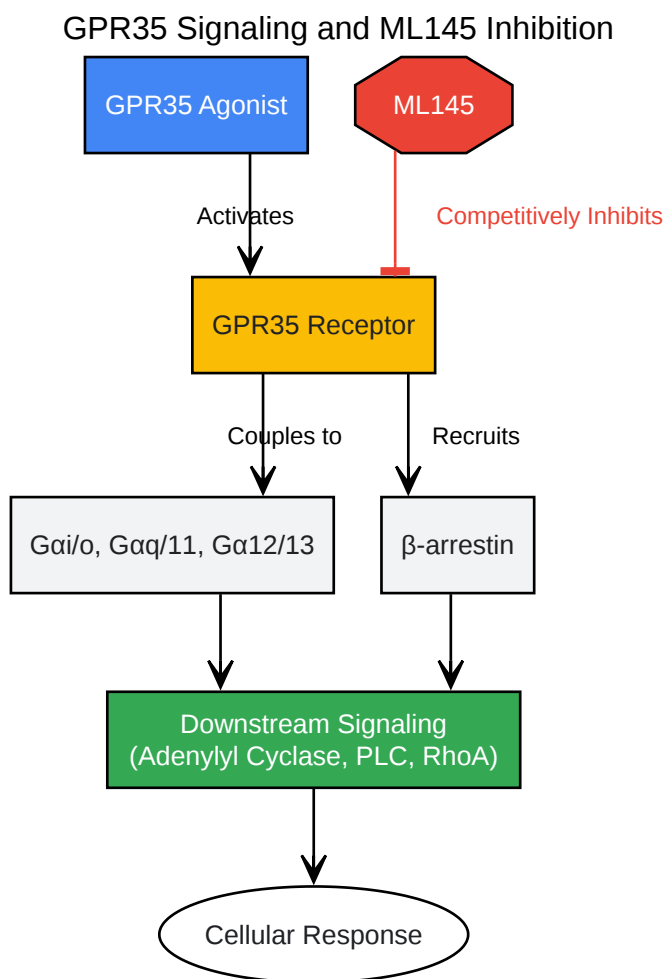
Protocol 2: Preparation of Working Solutions in Aqueous Media

ML145 has low aqueous solubility, and care must be taken when diluting DMSO stock solutions into aqueous buffers or cell culture media to avoid precipitation.[8]

Procedure:

- Pre-warm Aqueous Medium: Pre-warm the desired aqueous buffer or cell culture medium to 37°C.[8]
- Serial Dilution (Recommended): To minimize precipitation, perform serial dilutions. For instance, to prepare a 10 μ M working solution from a 10 mM stock:
 - Prepare an intermediate dilution by adding 10 μ L of the 10 mM ML145 stock solution to 990 μ L of the pre-warmed aqueous medium to get a 100 μ M solution.
 - Further dilute this intermediate solution 1:10 by adding 100 μ L of the 100 μ M solution to 900 μ L of the pre-warmed aqueous medium to achieve the final 10 μ M concentration.
- Direct Dilution (for lower concentrations): For lower final concentrations, direct dilution may be possible. Add the DMSO stock solution dropwise to the pre-warmed aqueous medium while vortexing or stirring vigorously to ensure rapid and uniform mixing.[8]
- Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO used in the experimental samples to account for any solvent effects. The final DMSO concentration in cell-based assays should typically not exceed 0.5% (v/v) to avoid cytotoxicity.[8]

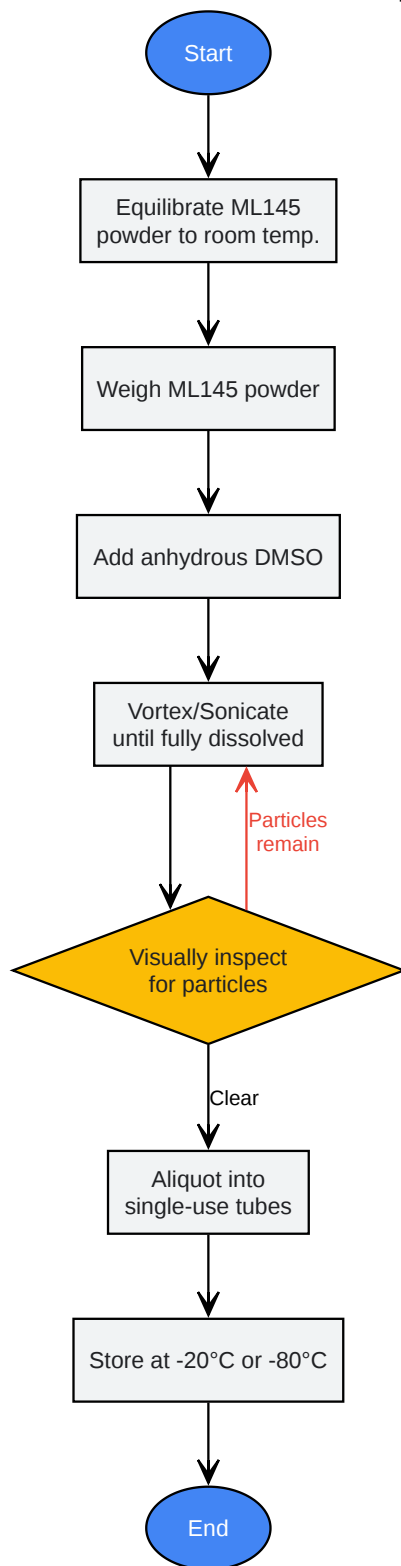
Mandatory Visualization



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Caption: GPR35 signaling pathway and the inhibitory action of ML145.

Workflow for ML145 Stock Solution Preparation



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Caption: Experimental workflow for preparing ML145 stock solution.

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